molecular formula C9H13NO B2466065 4-(tert-Butyl)pyridin-2(1H)-one CAS No. 33252-22-1

4-(tert-Butyl)pyridin-2(1H)-one

Cat. No.: B2466065
CAS No.: 33252-22-1
M. Wt: 151.209
InChI Key: HMDIDYRYZVRRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butyl)pyridin-2(1H)-one is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The tert-butyl group attached to the pyridine ring significantly influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)pyridin-2(1H)-one typically involves the reaction of 4-tert-butylpyridine with various reagents under controlled conditions. One common method is the Hiyama-Denmark cross-coupling reaction, which involves the use of 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine and 2-bromo-4-(tert-butyl)pyridine . The reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like Ag2O, in a solvent mixture of DMSO and DCE under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted pyridine derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

4-(tert-Butyl)pyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes, which can then participate in various catalytic processes. The tert-butyl group enhances the compound’s steric and electronic properties, influencing its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in selective catalytic processes and as a building block in the synthesis of complex organic molecules.

Properties

IUPAC Name

4-tert-butyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)7-4-5-10-8(11)6-7/h4-6H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDIDYRYZVRRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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